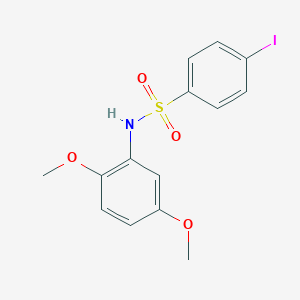![molecular formula C12H16ClNOS B285966 N-[1-(5-chlorothien-2-yl)cyclohexyl]acetamide](/img/structure/B285966.png)
N-[1-(5-chlorothien-2-yl)cyclohexyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(5-chlorothien-2-yl)cyclohexyl]acetamide, also known as CT-3, is a synthetic compound that belongs to the family of cyclohexylamines. It was first synthesized in the early 2000s and has been the subject of numerous scientific studies due to its potential therapeutic applications. In
Aplicaciones Científicas De Investigación
N-[1-(5-chlorothien-2-yl)cyclohexyl]acetamide has been studied for its potential therapeutic applications in various fields, including neurology, oncology, and immunology. In neurology, N-[1-(5-chlorothien-2-yl)cyclohexyl]acetamide has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In oncology, N-[1-(5-chlorothien-2-yl)cyclohexyl]acetamide has been shown to have antitumor effects and may be useful in the treatment of various cancers. In immunology, N-[1-(5-chlorothien-2-yl)cyclohexyl]acetamide has been shown to have anti-inflammatory effects and may be useful in the treatment of autoimmune diseases.
Mecanismo De Acción
The exact mechanism of action of N-[1-(5-chlorothien-2-yl)cyclohexyl]acetamide is not fully understood, but it is believed to act on the endocannabinoid system in the body. Specifically, N-[1-(5-chlorothien-2-yl)cyclohexyl]acetamide has been shown to bind to the CB2 receptor, which is primarily found in immune cells. By binding to this receptor, N-[1-(5-chlorothien-2-yl)cyclohexyl]acetamide may modulate immune function and inflammation.
Biochemical and Physiological Effects:
N-[1-(5-chlorothien-2-yl)cyclohexyl]acetamide has been shown to have a variety of biochemical and physiological effects in the body. In addition to its effects on the endocannabinoid system, N-[1-(5-chlorothien-2-yl)cyclohexyl]acetamide has been shown to have antioxidant and anti-inflammatory effects. It may also modulate the expression of various genes involved in cell survival and proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-[1-(5-chlorothien-2-yl)cyclohexyl]acetamide is that it is a synthetic compound, which means that it can be easily produced in large quantities for research purposes. Additionally, N-[1-(5-chlorothien-2-yl)cyclohexyl]acetamide has been shown to have low toxicity in animal studies, which makes it a relatively safe compound to work with. However, one limitation of N-[1-(5-chlorothien-2-yl)cyclohexyl]acetamide is that its mechanism of action is not fully understood, which makes it difficult to design experiments to test its effects.
Direcciones Futuras
There are several future directions for research on N-[1-(5-chlorothien-2-yl)cyclohexyl]acetamide. One area of interest is in the development of N-[1-(5-chlorothien-2-yl)cyclohexyl]acetamide-based drugs for the treatment of neurodegenerative diseases and cancer. Another area of interest is in the study of N-[1-(5-chlorothien-2-yl)cyclohexyl]acetamide's effects on the immune system, which could lead to the development of new treatments for autoimmune diseases. Additionally, further research is needed to fully understand the mechanism of action of N-[1-(5-chlorothien-2-yl)cyclohexyl]acetamide and its potential therapeutic applications.
Conclusion:
In conclusion, N-[1-(5-chlorothien-2-yl)cyclohexyl]acetamide is a synthetic compound that has been the subject of numerous scientific studies due to its potential therapeutic applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have all been discussed in this paper. While there is still much to learn about N-[1-(5-chlorothien-2-yl)cyclohexyl]acetamide, its potential as a therapeutic agent is promising and warrants further investigation.
Métodos De Síntesis
The synthesis of N-[1-(5-chlorothien-2-yl)cyclohexyl]acetamide involves the reaction of 5-chlorothiophene-2-carboxylic acid with cyclohexylamine in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The resulting intermediate is then treated with acetic anhydride to yield the final product, N-[1-(5-chlorothien-2-yl)cyclohexyl]acetamide.
Propiedades
Fórmula molecular |
C12H16ClNOS |
|---|---|
Peso molecular |
257.78 g/mol |
Nombre IUPAC |
N-[1-(5-chlorothiophen-2-yl)cyclohexyl]acetamide |
InChI |
InChI=1S/C12H16ClNOS/c1-9(15)14-12(7-3-2-4-8-12)10-5-6-11(13)16-10/h5-6H,2-4,7-8H2,1H3,(H,14,15) |
Clave InChI |
ZAEWZGIUJJCZPA-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1(CCCCC1)C2=CC=C(S2)Cl |
SMILES canónico |
CC(=O)NC1(CCCCC1)C2=CC=C(S2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-(2-Butoxybenzylidene)-3-{[4-(4-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B285886.png)
![5-(2-Furylmethylene)-3-{[4-(2-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B285888.png)
![5-(2-Butoxybenzylidene)-3-{[4-(2-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B285889.png)
![5-(4-Methylbenzylidene)-3-{[4-(2-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B285890.png)
![5-{[5-(2-Chlorophenyl)-2-furyl]methylene}-3-(1-piperidinylmethyl)-1,3-thiazolidine-2,4-dione](/img/structure/B285895.png)
![1-[5-(2-Chlorophenyl)-2-furyl]-3-[5-(4-methylphenyl)-2-furyl]-2-propen-1-one](/img/structure/B285896.png)
![5-[2-(Allyloxy)benzylidene]-3-{[4-(3-chloro-4-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B285897.png)
![5-(2-Furylmethylene)-3-{[4-(4-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B285899.png)
![3-[5-(4-Bromophenyl)-2-furyl]-1-[5-(3-chlorophenyl)-2-furyl]-2-propen-1-one](/img/structure/B285900.png)
![6-(4-Bromophenyl)-2-(3-chlorobenzyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B285901.png)

![N-[2-hydroxy-3-(4-methyl-1-piperidinyl)propyl]-N-(4-methoxyphenyl)-4-methylbenzenesulfonamide](/img/structure/B285904.png)

